[Bromo(difluoro)methoxy]benzene
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Overview
Description
[Bromo(difluoro)methoxy]benzene: is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of [Bromo(difluoro)methoxy]benzene can involve the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions involving methanol or other methoxy-containing reagents.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that combine bromination, fluorination, and methoxylation reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [Bromo(difluoro)methoxy]benzene undergoes electrophilic aromatic substitution reactions, such as bromination and nitration.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and other substituents.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst.
Fluorination: Fluorinating agents such as hydrogen fluoride (HF) or other fluorine sources.
Methoxylation: Methanol or other methoxy-containing reagents under nucleophilic substitution conditions.
Major Products:
Brominated Derivatives: Formation of brominated benzene derivatives.
Fluorinated Derivatives: Introduction of fluorine atoms to the benzene ring.
Methoxylated Derivatives: Addition of methoxy groups to the aromatic ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions, such as Suzuki-Miyaura coupling.
Biology and Medicine:
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of [Bromo(difluoro)methoxy]benzene involves its interaction with various molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Bromobenzene: Similar in structure but lacks the difluoromethoxy group.
Fluorobenzene: Contains fluorine atoms but lacks the bromine and methoxy groups.
Methoxybenzene (Anisole): Contains a methoxy group but lacks bromine and fluorine atoms.
Properties
IUPAC Name |
[bromo(difluoro)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQGNTYOUMNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504448 |
Source
|
Record name | [Bromo(difluoro)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-09-1 |
Source
|
Record name | [Bromo(difluoro)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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